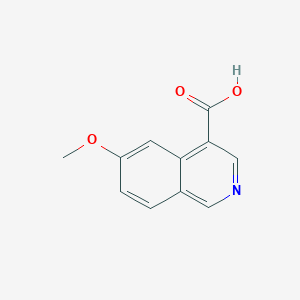

6-Methoxyisoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-3-2-7-5-12-6-10(11(13)14)9(7)4-8/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMWWVQGWYKJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Isoquinoline-4-carboxylic Acid Scaffolds

The construction of the isoquinoline (B145761) core is a well-trodden path in organic synthesis, with several classical and modern methods available for creating the bicyclic system. These strategies can be broadly categorized into traditional cyclization reactions and multicomponent reactions.

Traditional Cyclization Reactions in Isoquinoline Core Construction

The Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch–Bobbitt reactions are cornerstone methods for the synthesis of the isoquinoline nucleus. nih.govwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org These reactions rely on the intramolecular cyclization of a suitably substituted phenylethylamine derivative.

The Bischler–Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org This intermediate can then be oxidized to the corresponding isoquinoline. The regioselectivity of the cyclization is directed by the electronic nature of the substituents on the aromatic ring. For instance, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with P₂O₅ can lead to the formation of 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, demonstrating the feasibility of introducing the desired methoxy (B1213986) group at the 6-position. wikipedia.org

The Pictet–Spengler reaction is another powerful tool for isoquinoline synthesis, proceeding via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction typically furnishes a tetrahydroisoquinoline, which can be subsequently aromatized. The reaction conditions are generally milder than the Bischler-Napieralski reaction, especially when the aromatic ring is activated with electron-donating groups. wikipedia.org For less nucleophilic aromatic rings, harsher conditions, such as refluxing with strong acids, may be required. wikipedia.org

The Pomeranz–Fritsch–Bobbitt reaction offers an alternative route to isoquinolines, starting from a benzaldehyde (B42025) and an aminoacetal. nih.govwikipedia.org The acid-promoted cyclization of the initially formed benzalaminoacetal yields the isoquinoline core. wikipedia.org A key modification by Bobbitt involves the reduction of the intermediate iminoacetal to an aminoacetal, which then cyclizes to a 1,2,3,4-tetrahydroisoquinoline. nih.gov This method has been successfully applied in the synthesis of complex isoquinoline alkaloids. nih.gov

| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Ref. |

| Bischler–Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgorganic-chemistry.org |

| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | 1,2,3,4-Tetrahydroisoquinoline | wikipedia.orgthermofisher.com |

| Pomeranz–Fritsch–Bobbitt | Benzaldehyde, Aminoacetal | Acid catalyst | Isoquinoline/Tetrahydroisoquinoline | nih.govwikipedia.org |

Multicomponent Reaction (MCR) Strategies for Isoquinolone-4-carboxylic Acid Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. wikipedia.org This reaction can be ingeniously coupled with subsequent cyclization steps to generate heterocyclic scaffolds.

A notable strategy for the synthesis of isoquinolone-4-carboxylic acids involves a sequential Ugi-4CR followed by a copper-catalyzed domino reaction. nih.gov This approach utilizes ammonia, a 2-halobenzoic acid, an aldehyde, and an isocyanide in the initial Ugi reaction. The resulting adduct then undergoes an intramolecular cyclization cascade to furnish the highly substituted isoquinolone-4-carboxylic acid scaffold. nih.gov This method is advantageous due to its convergent nature and the ability to introduce a variety of substituents.

Furthermore, the combination of the Ugi reaction with the Pomeranz–Fritsch reaction (Ugi/Pomeranz–Fritsch) has been explored for the synthesis of diverse isoquinoline derivatives. nih.gov This strategy leverages the versatility of the Ugi reaction to create a precursor that can then undergo the classical Pomeranz–Fritsch cyclization to build the isoquinoline core.

Targeted Synthesis of 6-Methoxyisoquinoline-4-carboxylic Acid and its Direct Precursors

While general methods provide the foundation, the specific synthesis of this compound requires a tailored approach, focusing on the introduction of the methoxy group at the 6-position and the carboxylic acid at the 4-position.

Synthetic Approaches to 6-Methoxyisoquinoline (B27300) Derivatives

The synthesis of the 6-methoxyisoquinoline core can be achieved through the classical cyclization reactions mentioned earlier, starting with appropriately substituted precursors. For example, a 3-methoxyphenylethylamine derivative can serve as a starting material for both the Bischler-Napieralski and Pictet-Spengler reactions to direct the cyclization to form the 6-methoxyisoquinoline skeleton. The Pomeranz-Fritsch reaction, utilizing a 3-methoxybenzaldehyde (B106831) derivative, would also be a viable route.

Introduction of the Carboxylic Acid Moiety at the 4-Position of Isoquinoline

Introducing a carboxylic acid group at the C4 position of the isoquinoline ring can be challenging. One potential strategy involves the functionalization of a pre-formed 6-methoxyisoquinoline. This could be achieved through metallation of the 4-position followed by quenching with carbon dioxide. However, controlling the regioselectivity of such a reaction can be difficult.

A more controlled approach involves constructing the ring with the carboxylic acid precursor already in place. For instance, in a Pomeranz-Fritsch type synthesis, a glyoxylic acid derivative could be used instead of a simpler aldehyde, which would directly install the carboxylic acid function at the desired position. Similarly, in the context of multicomponent reactions, the choice of the starting materials can be tailored to yield the final product with the carboxylic acid at C4. The Ugi-based synthesis of isoquinolone-4-carboxylic acids is a prime example of this strategy's effectiveness. nih.gov

Advanced Chemical Transformations and Derivatization Strategies

Once this compound is synthesized, its chemical utility can be expanded through various transformations of the carboxylic acid moiety and the isoquinoline ring itself.

The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be employed to convert it into a variety of other functional groups.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. This allows for the modulation of the compound's physicochemical properties.

Amidation: Reaction with amines, often facilitated by coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), provides access to a wide range of amides. rsc.orgmdpi.comanalis.com.my This is a particularly important transformation in medicinal chemistry for creating peptide-like structures and exploring structure-activity relationships.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While challenging, decarboxylation to remove the carboxylic acid group and introduce a hydrogen atom at the 4-position is a potential transformation under specific conditions, which could be useful for creating related analogues. youtube.com

The isoquinoline ring itself can also be a site for further chemical modification, although such reactions must be carefully considered to avoid unwanted side reactions. These transformations could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or transition-metal-catalyzed cross-coupling reactions, depending on the electronic nature of the substituted ring.

Selective Functionalization of the Isoquinoline Ring

The functionalization of the this compound core is governed by the inherent electronic properties of the bicyclic system. The benzene (B151609) ring is activated by the electron-donating 6-methoxy group, while the pyridine (B92270) ring is deactivated by the ring nitrogen and the electron-withdrawing 4-carboxylic acid group. This electronic differentiation allows for regioselective reactions.

Research into the functionalization of related quinoline (B57606) systems provides insight into potential transformations. For instance, the introduction of an electron-donating group, such as a methoxy substituent, can lower the oxidation potential of the molecule, making it amenable to specific reactions like photocatalytically promoted dearomative functionalization. nih.gov In studies on 6-methoxyquinoline, this strategy enabled the selective addition of nucleophiles at the C5-position. nih.gov This suggests that electrophilic substitution on the 6-methoxyisoquinoline ring would likely occur at the C5 or C7 positions, directed by the activating methoxy group.

Modern synthetic methods also provide routes to construct the isoquinoline core with desired substituents already in place. Palladium-catalyzed reactions, such as the α-arylation of ketones, offer a convergent approach to building polysubstituted isoquinolines from readily available precursors. nih.govnih.govacs.org This strategy involves coupling an aryl bromide with a ketone, followed by cyclization, allowing for the regioselective placement of various functional groups on the isoquinoline framework. nih.govnih.gov

Table 1: Regioselectivity in the Functionalization of 6-Methoxyisoquinoline Derivatives This table illustrates potential sites for functionalization based on established reactivity principles.

| Reaction Type | Reagents/Conditions | Predicted Major Regioisomer | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, Lewis Acid | 5-Bromo or 7-Bromo derivative | The C6-methoxy group is an ortho, para-director, activating the C5 and C7 positions for electrophilic attack. |

| Photoredox Dearomative Functionalization | Photocatalyst, Nucleophile (e.g., Azole) | 5-Substituted-5,8-dihydroisoquinoline | The electron-rich benzene ring is selectively oxidized, leading to nucleophilic attack at the C5 position. nih.gov |

Esterification and Hydrolysis Reactions of Carboxylic Acid Derivatives

The carboxylic acid group at the C4 position is a key handle for chemical modification, most commonly through esterification. This reaction converts the polar carboxylic acid into a less polar ester, which can be a crucial step in synthesis or for modifying the compound's properties. The classic method for this transformation is the Fischer-Speier esterification. This equilibrium process involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).

Conversely, the ester can be readily converted back to the parent carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, a base (saponification). Base-catalyzed hydrolysis, typically using an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid.

Table 2: Esterification and Hydrolysis of this compound

| Transformation | Reactant(s) | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalyst), Heat | Methyl 6-methoxyisoquinoline-4-carboxylate |

| Hydrolysis (Saponification) | Methyl 6-methoxyisoquinoline-4-carboxylate | 1. NaOH (aq), Heat 2. H₃O⁺ (workup) | this compound |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Isoquinoline Carboxylic Acid Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of various substituents to the isoquinoline scaffold. These reactions typically require a halo-isoquinoline precursor, such as a bromo or iodo derivative, which can be synthesized from the parent compound or a suitable intermediate.

The Suzuki-Miyaura coupling is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups. nih.gov This reaction involves the palladium-catalyzed coupling of a halo-isoquinoline (or its ester derivative) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgrsc.org The reaction is valued for its mild conditions and high tolerance of functional groups. nih.gov

The Heck reaction (also known as the Mizoroki-Heck reaction) provides a method for the arylation or vinylation of alkenes. wikipedia.org In this context, a halo-isoquinoline derivative is reacted with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at the position of the halogen, substituting a hydrogen on the alkene and typically yielding the trans isomer. organic-chemistry.org

Table 3: Hypothetical Cross-Coupling Reactions of a Halo-Isoquinoline Precursor These examples illustrate plausible transformations starting from a bromo-substituted derivative.

| Reaction Name | Isoquinoline Precursor | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Methyl 1-bromo-6-methoxyisoquinoline-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 6-methoxy-1-phenylisoquinoline-4-carboxylate |

| Heck Reaction | Methyl 1-bromo-6-methoxyisoquinoline-4-carboxylate | Styrene | Pd(OAc)₂ / Et₃N | Methyl 6-methoxy-1-(2-phenylvinyl)isoquinoline-4-carboxylate |

Reductive Amination for Amino Group Introduction

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). youtube.com This two-step process, often performed in a single pot, first involves the condensation of a carbonyl group with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or iminium ion intermediate. youtube.com This intermediate is then reduced in situ by a mild reducing agent to yield the final amine. youtube.com

A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is less reactive towards aldehydes and ketones at the slightly acidic pH required for imine formation. youtube.com

To apply this to the isoquinoline scaffold, a precursor containing a carbonyl group (e.g., a formyl or acetyl group) would be required. Such a precursor could be synthesized and then subjected to reductive amination conditions to install a primary, secondary, or tertiary amine at a specific position on the ring system.

Table 4: General Scheme for Reductive Amination on an Isoquinoline Precursor

| Precursor Functional Group | Amine Source | Reducing Agent | Product Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Ammonia (NH₃) | NaBH₃CN | Aminomethyl (-CH₂NH₂) |

| Aldehyde (-CHO) | Methylamine (CH₃NH₂) | NaBH₃CN | (Methylamino)methyl (-CH₂NHCH₃) |

| Ketone (-C(O)R) | Ammonia (NH₃) | NaBH₃CN | Aminoethyl (-CH(NH₂)R) |

Bioisosteric Replacements of the Carboxylic Acid Group in Isoquinoline Scaffolds

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. researchgate.net The carboxylic acid group is often a target for such modification to improve pharmacokinetic properties like metabolic stability, oral bioavailability, and cell membrane permeability. rug.nl

The most common bioisostere for a carboxylic acid is the tetrazole ring. nih.gov A 5-substituted tetrazole has a pKa value (~4.5–4.9) very similar to that of a carboxylic acid, meaning it is also ionized at physiological pH. rug.nlnih.gov Furthermore, the tetrazolate anion is planar and its negative charge is delocalized, mimicking the carboxylate ion. rug.nl However, tetrazoles are more lipophilic and are resistant to metabolic pathways that typically degrade carboxylic acids. rug.nlnih.gov

Other functional groups have also been explored as carboxylic acid bioisosteres. These include tetrazolones, which have been shown to retain biological activity while improving pharmacokinetic profiles in certain drug candidates. researchgate.netrsc.org Additionally, 3-hydroxyisoxazoles and various acyl sulfonamides are recognized as effective non-classical bioisosteres. nih.gov The choice of a specific bioisostere depends on the desired balance of acidity, lipophilicity, and metabolic stability for a particular application.

Table 5: Key Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisosteric Replacement | Key Properties | Rationale for Replacement |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Acidic (similar pKa), Planar, Anionic at physiological pH | Improved metabolic stability, Increased lipophilicity compared to carboxylate. rug.nl |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic, Non-planar | Can form different hydrogen bond interactions, Modulates pKa and lipophilicity. |

| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Acidic (pKa ~4-5), Planar | Found in natural products, Acts as a rigid scaffold. nih.gov |

| Carboxylic Acid (-COOH) | Tetrazolone | Acidic, Planar | Shown to retain biological activity with potentially improved pharmacokinetics. rsc.org |

Structure Activity Relationship Sar Studies of 6 Methoxyisoquinoline 4 Carboxylic Acid Derivatives

General Principles Governing Isoquinoline (B145761) Carboxylic Acid SAR

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and antihypertensive effects. mdpi.comrsc.org The biological activity of isoquinoline derivatives is often dictated by the nature and position of various substituents on the heterocyclic ring system. nih.gov

SAR studies on isoquinoline derivatives reveal that minor structural modifications can lead to significant changes in potency and selectivity. rsc.org For instance, the introduction of substituents at various positions, the nature of these substituents (electron-donating or electron-withdrawing), and their stereochemical orientation are all critical determinants of biological activity. researchgate.net The planarity of the isoquinoline ring system can also play a role in its interaction with biological targets. acs.org

Influence of Methoxy (B1213986) Substitution on Biological Activity Profiles

The presence and position of methoxy groups on the isoquinoline or quinoline (B57606) ring can significantly modulate the biological activity of the molecule. The 6-methoxy substitution, in particular, has been shown to be important for various pharmacological effects.

In a study of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors, the 6-methoxy group was a key structural feature of the synthesized compounds. nih.gov The research highlighted that these derivatives exhibited P-gp inhibition activity, which is crucial for overcoming multidrug resistance in cancer cells. While this study is on the isomeric quinoline scaffold, the electronic and steric effects of the 6-methoxy group are likely to impart similar properties to an isoquinoline ring.

Furthermore, studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have demonstrated a broad range of biological activities. mdpi.commdpi.comsdiarticle4.com The presence of methoxy groups at positions 6 and 7 is a common feature in many biologically active isoquinoline alkaloids. mdpi.com These examples underscore the importance of methoxy substitution in defining the biological profile of isoquinoline-based compounds.

The following table summarizes the biological activities of some methoxy-substituted quinoline and isoquinoline derivatives:

| Compound | Substitution | Biological Activity | Reference |

| 6-Methoxy-2-arylquinolines | 6-methoxy, 2-aryl | P-glycoprotein inhibition | nih.gov |

| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid | 6,7-dimethoxy | Biologically active simple isoquinoline alkaloid | mdpi.com |

| 1-Alkyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | 1-alkyl, 6,7-dimethoxy | Cytotoxic and antimicrobial activity | sdiarticle4.com |

Role of the Carboxylic Acid Moiety in Ligand-Target Interactions

The carboxylic acid group at the C-4 position of the isoquinoline ring is a critical functional group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Carboxylic acids are known to participate in strong hydrogen bonding and ionic interactions with biological targets. acs.org

In the context of quinoline-4-carboxylic acids, a related class of compounds, the carboxylic acid at the 4-position has been shown to be essential for activity. For instance, in a series of [2,2'-biquinoline]-4,4'-dicarboxylic acid derivatives, the carboxylic acid groups act as anchoring points for metal chelation and interaction with biological molecules.

A study on isoquinolone-4-carboxylic acids highlighted the importance of this scaffold for biological activity, although specific ligand-target interactions were not detailed. acs.org The synthesis of these compounds is often pursued with the goal of creating molecules with improved biological profiles. nih.gov The acidity of the carboxylic acid group allows it to exist in an anionic form at physiological pH, enabling strong electrostatic interactions with positively charged residues, such as arginine or lysine (B10760008), in the binding site of a target protein.

Impact of Substituents at Key Positions (e.g., C-1, C-3, C-4, N-2) on Biological Potency

The biological activity of isoquinoline derivatives can be finely tuned by introducing various substituents at different positions on the isoquinoline nucleus.

C-3 Position: The C-3 position of the isoquinoline ring is another key site for modification. SAR studies on 3-arylisoquinolinones have revealed that meta-substitution on the C-3 aryl ring can dramatically enhance antiproliferative activity by promoting binding to microtubules. nih.govacs.org This highlights the critical role of the spatial arrangement of substituents in determining the mechanism of action.

C-4 Position: As discussed in the previous section, the carboxylic acid at the C-4 position is a crucial determinant of biological activity. Further substitutions at this position can also modulate activity. For instance, in 6-methoxy-2-arylquinolines, the presence of a hydroxymethyl group at the 4-position was found to be important for P-gp efflux inhibition. nih.gov

N-2 Position: The nitrogen atom at the N-2 position is a key feature of the isoquinoline ring. In tetrahydroisoquinolines, substitution on the nitrogen can significantly impact biological activity. For example, N-acylation is a common strategy to modify the properties of these compounds. nih.gov

The following table provides examples of how substitutions at different positions affect the biological activity of isoquinoline derivatives:

| Position of Substitution | Substituent | Resulting Biological Activity | Reference |

| C-1 | Aryl group | Anti-HIV activity | nih.gov |

| C-3 | meta-substituted aryl group | Enhanced antiproliferative activity | nih.govacs.org |

| C-4 (on quinoline) | Hydroxymethyl group | P-gp efflux inhibition | nih.gov |

| N-2 (in THIQ) | Acetyl group | Modulation of antagonist activity | nih.gov |

Stereochemical Considerations and Diastereoselective Synthesis in SAR

Stereochemistry plays a pivotal role in the biological activity of chiral isoquinoline derivatives. The three-dimensional arrangement of atoms can drastically affect how a molecule interacts with its biological target. Often, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

The diastereoselective synthesis of isoquinoline derivatives is therefore of great importance in medicinal chemistry. Several methods have been developed for the stereoselective synthesis of isoquinoline carboxylic acids and their derivatives. mdpi.com For instance, the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved, highlighting the feasibility of obtaining enantiomerically pure compounds. mdpi.com

Reissert compounds, which are derivatives of isoquinolines, have been used in stereoselective synthesis to produce chiral isoquinoline derivatives. researchgate.net The ability to synthesize specific stereoisomers allows for a more precise evaluation of the SAR, as the biological activity of each isomer can be assessed independently. This is crucial for the development of safe and effective drugs based on the isoquinoline scaffold.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. However, specific DFT studies detailing the electronic structure or vibrational spectroscopy of 6-Methoxyisoquinoline-4-carboxylic acid are not extensively available in peer-reviewed literature. Research in this area tends to focus on broader classes of quinoline (B57606) or isoquinoline (B145761) derivatives rather than this specific compound.

Electronic Structure and Molecular Orbital Analysis

Detailed analyses of the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and electron density distribution for this compound, have not been specifically reported in dedicated studies. Such analysis would be critical for predicting the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack.

Vibrational Spectroscopy Simulations and Analysis

Simulations of the infrared (IR) and Raman spectra of this compound, which are typically performed alongside DFT calculations, are not found in the available scientific literature. These simulations would allow for the theoretical assignment of vibrational modes, aiding in the experimental characterization of the compound.

Molecular Docking Studies for Receptor Binding Mode Prediction and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. The isoquinoline scaffold is a known component in inhibitors of various enzymes, including Lysine (B10760008) Demethylases (KDMs). While the general class of isoquinoline-4-carboxylic acids has been investigated as potential inhibitors for targets like KDM4A, specific docking results detailing the binding mode and key interactions of this compound are not explicitly published.

Studies often focus on a series of analogs, and while this compound may be part of larger proprietary screening libraries, its specific binding interactions, predicted affinity scores, and key hydrogen bonds or hydrophobic interactions with specific protein targets are not detailed in publicly accessible research. For instance, research on related quinoline-4-carboxylic acid derivatives has identified potential binding patterns in targets like SIRT3 and Leishmania major N-myristoyltransferase, but this cannot be directly extrapolated to the 6-methoxyisoquinoline (B27300) isomer. myskinrecipes.comgoogle.commdpi.com

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, revealing the stability of interactions and conformational changes. There are no specific published MD simulation studies that focus on the complex of this compound with a biological target. Such simulations would be a logical follow-up to docking studies to validate the stability of the predicted binding pose and to calculate binding free energies.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies for Chemical Diversity

While classical methods for isoquinoline (B145761) synthesis like the Pomeranz–Fritsch, Pictet-Spengler, and Bischler-Napieralski reactions are well-established, future efforts should focus on modern, more efficient strategies to generate a diverse library of 6-methoxyisoquinoline-4-carboxylic acid derivatives. wikipedia.orgnih.gov The development of robust synthetic protocols is crucial for structure-activity relationship (SAR) studies and the creation of novel chemical entities.

A promising direction is the application and optimization of multi-component reactions (MCRs). For instance, an ammonia-Ugi four-component reaction (4CR) followed by a copper-catalyzed domino reaction has been successfully used to produce highly substituted isoquinolone-4-carboxylic acids. nih.govacs.org Adapting such MCRs for the synthesis of this compound and its analogues could rapidly provide access to a wide range of derivatives from readily available starting materials. acs.org Furthermore, modern catalytic methods, such as palladium-catalyzed cascade reactions, offer sophisticated routes to complex isoquinolinones that could be explored. nih.gov The development of DNA-compatible syntheses could also enable the construction of massive encoded libraries for high-throughput screening. acs.org

Future work should aim to:

Adapt and optimize multi-component reactions for the synthesis of diverse this compound amides, esters, and other derivatives.

Explore transition-metal-catalyzed cross-coupling and C-H activation strategies to functionalize the isoquinoline core at various positions.

Develop scalable, high-yield synthetic routes, potentially utilizing microwave irradiation or flow chemistry, to facilitate the production of lead compounds. scite.airesearchgate.net

Exploration of Untapped Biological Targets and Elucidation of Novel Mechanisms of Action

The isoquinoline scaffold is associated with a vast array of biological activities, suggesting that this compound is a promising candidate for drug discovery programs. nih.govnih.gov Derivatives of the isoquinoline core have demonstrated anticancer, anti-inflammatory, antiviral, neuroprotective, and enzyme-inhibiting properties. chemimpex.comsemanticscholar.orgnih.govresearchoutreach.orgnih.gov A key future direction is to screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic potential.

While related compounds have been investigated as inhibitors of specific enzymes like protein kinases (e.g., RAF-1), phosphodiesterases (PDE4B), and metallo-β-lactamases, many other target families remain unexplored. nih.govnih.govmdpi.com The neuroprotective potential seen in related tetrahydroisoquinoline carboxylic acids warrants a deeper investigation into targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. chemimpex.commdpi.com

Key future research objectives include:

Systematic screening against various enzyme families, such as different classes of kinases, epigenetic modifiers (e.g., histone deacetylases), and proteases.

Investigation of activity at G-protein coupled receptors (GPCRs) and ion channels, which are common targets for isoquinoline alkaloids. researchgate.net

Employing unbiased screening approaches, such as phenotypic screening on various cell lines (e.g., cancer, immune, and neuronal cells), to identify unexpected biological activities. acs.org

Utilizing chemoproteomics and other systems biology approaches to elucidate the mechanism of action and identify the direct molecular targets of active compounds.

| Biological Activity | Specific Target/Pathway (if known) | Reference |

|---|---|---|

| Anticancer | Tubulin Polymerization Inhibition, RAF Kinase Inhibition, EGFR Inhibition | nih.govnih.govresearchgate.net |

| Anti-inflammatory | TNF-α Inhibition, Protein Kinase C (PKC) Inhibition | nih.govresearchoutreach.org |

| Neuroprotective | Modulation of Neurotransmitter Systems, COMT Inhibition | chemimpex.commdpi.com |

| Antimicrobial | NDM-1 Metallo-β-lactamase Inhibition | mdpi.com |

| Antiviral | Inhibition of NF-κB and TNF-α | nih.gov |

| Vasodilator | Papaverine as an example | wikipedia.org |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that should be systematically applied to the this compound scaffold. nih.gov These methods can accelerate the discovery process by providing insights into ligand-receptor interactions, predicting compound properties, and guiding the synthesis of more potent and selective molecules. researchgate.net

Rational drug design strategies have been successfully applied to other isoquinoline-based inhibitors. nih.govresearchgate.net Future research should leverage these in silico techniques to refine derivatives of this compound. This involves building predictive models based on known active compounds or the three-dimensional structures of biological targets.

Future computational efforts should focus on:

Molecular Docking and Virtual Screening: Docking libraries of virtual derivatives of this compound into the binding sites of known and novel biological targets to prioritize compounds for synthesis. semanticscholar.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound-target complex over time to assess binding stability and understand the energetic contributions of specific interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of a series of derivatives with their biological activity to guide the design of more potent analogues.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with better drug-like properties early in the discovery pipeline. benthamscience.com

Investigation of Enantioselective Synthesis and Chiral Recognition Phenomena

Chirality is a fundamental aspect of molecular biology, as biological systems often exhibit stereospecific recognition. The introduction of stereocenters into the this compound scaffold could lead to enantiomers with significantly different biological activities, potencies, and safety profiles. Therefore, a critical future avenue is the development of methods for enantioselective synthesis.

Significant progress has been made in the asymmetric synthesis of isoquinoline derivatives. acs.orgclockss.orgrsc.org Highly effective methods using chiral catalysts, such as phase-transfer catalysts or chiral anion-binding catalysts, have been reported to produce isoquinoline derivatives with excellent enantioselectivity (up to 99% ee). acs.orgrsc.orgacs.org Applying these advanced catalytic systems to the synthesis of chiral analogues of this compound is a logical and important next step.

Future research in this area should include:

The application of modern asymmetric catalytic methods (e.g., organocatalysis, transition-metal catalysis) to produce enantiomerically pure tetrahydroisoquinoline precursors and other chiral derivatives. nih.govrsc.org

Modification of classical synthetic routes, such as the Pomeranz–Fritsch–Bobbitt cyclization, by incorporating chiral auxiliaries or catalysts to induce stereoselectivity. nih.govmdpi.com

Separation of racemic mixtures and thorough biological evaluation of the individual enantiomers to understand stereospecific interactions with biological targets.

Structural biology studies (e.g., X-ray crystallography) of enantiopure ligands in complex with their targets to elucidate the molecular basis of chiral recognition.

Applications in Chemical Biology as Probes and Research Tools

Beyond their therapeutic potential, derivatives of this compound can be developed into valuable chemical biology tools to investigate biological processes. The isoquinoline scaffold has already been utilized to create fluorescent probes, demonstrating its utility in cellular imaging and analytical chemistry. nih.govchemimpex.com

A significant future direction is the rational design of this compound derivatives that can function as molecular probes. By incorporating specific functionalities, these molecules can be used to identify binding partners, visualize biological targets, and dissect complex cellular pathways.

Future work should aim to develop:

Fluorescent Probes: Synthesizing analogues with intrinsic fluorescence or by conjugating them to fluorophores to visualize their subcellular localization and interaction with targets in living cells. nih.gov

Affinity-Based Probes: Incorporating reactive groups (photo-cross-linkers) or affinity tags (like biotin) into the scaffold. These probes can be used in affinity purification or photo-affinity labeling experiments to covalently link to and identify their direct cellular protein targets.

Inhibitor-Based Probes: Using potent and selective inhibitors derived from the scaffold as research tools to pharmacologically interrogate the function of a specific protein in biological systems.

By pursuing these multifaceted research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a source of novel therapeutic agents and powerful research tools.

Q & A

Q. What are the primary synthetic routes for 6-Methoxyisoquinoline-4-carboxylic acid?

The compound can be synthesized via the Pfitzinger reaction , involving condensation of isatin derivatives with ketones (e.g., phenylacetic acid) in an alkaline medium . Alternative methods include acylation of methylanthranilate precursors followed by heterocyclization under base-catalyzed conditions. Key steps involve optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents to achieve yields >70% .

Q. How is this compound characterized in experimental settings?

Standard characterization employs NMR spectroscopy (¹H/¹³C) for functional group verification, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight confirmation (219.19 g/mol). Structural elucidation via X-ray crystallography or FT-IR can resolve ambiguities in substituent positioning .

Q. What biological activities are associated with this compound?

Preliminary studies highlight its role as a building block for antimicrobial and anticancer agents . For example, quinoline derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and HepG2 cancer cells (IC₅₀: 20–50 µM). Biological screening typically involves in vitro assays (e.g., broth microdilution for antimicrobial tests) .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse skin/eyes with water for 15 minutes. Store in sealed containers at 2–8°C to prevent degradation. Refer to SDS guidelines for disposal (e.g., incineration via certified waste handlers) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Industrial-scale synthesis employs continuous flow reactors to enhance yield (85–90%) and reduce byproducts. Parameters like residence time (30–60 min), catalyst loading (5–10 mol%), and solvent selection (e.g., ethanol vs. DMF) critically influence efficiency. Process analytical technology (PAT) tools, such as inline FT-IR, enable real-time monitoring of reaction progression .

Q. What strategies resolve contradictions in biological activity data across studies?

Systematic cross-validation using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) helps identify false positives. For instance, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HepG2 vs. MCF-7) or solvent effects (DMSO tolerance <1%). Meta-analysis of structure-activity relationships (SAR) can clarify substituent-specific effects .

Q. How does the compound’s solubility profile impact formulation for pharmacological studies?

Poor aqueous solubility (<0.1 mg/mL) necessitates co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (e.g., PLGA nanoparticles). Solubility parameters (Hansen solubility parameters: δD=18.5, δP=8.2) guide solvent selection. Stability studies (pH 1–9, 37°C) reveal decomposition pathways (e.g., hydrolysis of the methoxy group at pH <2) .

Q. What advanced techniques elucidate the compound’s mechanism of action in anticancer research?

Proteomics (e.g., SILAC labeling) and molecular docking (AutoDock Vina) identify protein targets (e.g., topoisomerase II inhibition). In vivo xenograft models (e.g., BALB/c mice) validate efficacy, with pharmacokinetic profiling (Cₘₐₓ: 12 µM at 50 mg/kg dose) guiding dose optimization .

Q. How are derivatives of this compound synthesized for structure-activity relationship (SAR) studies?

Nucleophilic substitution (e.g., replacing methoxy with amino groups using NH₃/EtOH) or esterification (methyl ester formation via SOCl₂/MeOH) generates analogs. Microwave-assisted synthesis (100 W, 120°C, 20 min) accelerates reaction rates. LC-MS/MS monitors intermediate formation .

Q. What analytical challenges arise in quantifying trace impurities in the compound?

UPLC-QTOF detects impurities at <0.1% levels. Degradants (e.g., quinone byproducts from oxidation) are characterized via HRMS and comparative NMR. Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD <2%) and accuracy (90–110% recovery) .

Key Data Points

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.